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Abstract
Srpin803 is a potent small molecule inhibitor with significant antiangiogenic properties,

primarily through its dual inhibitory action on Serine/Arginine-Rich Protein Kinase 1 (SRPK1)

and Casein Kinase 2 (CK2). By modulating the alternative splicing of Vascular Endothelial

Growth Factor (VEGF), Srpin803 shifts the balance from pro-angiogenic to anti-angiogenic

isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases

such as age-related macular degeneration (AMD) and cancer. This technical guide provides a

comprehensive overview of the antiangiogenic effects of Srpin803, including its mechanism of

action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions. Dysregulated angiogenesis is

a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular

degeneration. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, and

its activity is tightly regulated, in part, through alternative splicing of its pre-mRNA. This process

generates a family of VEGF isoforms with either pro-angiogenic (e.g., VEGFxxx a) or anti-

angiogenic (e.g., VEGFxxx b) properties.
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The Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are key

regulators of the cellular splicing machinery. Srpin803 has emerged as a dual inhibitor of these

kinases, effectively suppressing pathological angiogenesis in preclinical models. This

document serves as a technical resource for researchers and drug development professionals,

consolidating the current understanding of Srpin803's antiangiogenic effects.

Mechanism of Action: Dual Inhibition of SRPK1 and
CK2
Srpin803 exerts its antiangiogenic effects by inhibiting two key kinases involved in the

regulation of pre-mRNA splicing: SRPK1 and CK2.

SRPK1 Inhibition: SRPK1 phosphorylates Serine/Arginine-Rich Splicing Factors (SRSFs),

most notably SRSF1.[1] Phosphorylated SRSF1 promotes the selection of the proximal

splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-

angiogenic VEGF165a isoform.[1][2] By inhibiting SRPK1, Srpin803 prevents the

phosphorylation of SRSF1.[1] This shifts the splicing machinery towards the distal splice site,

resulting in an increased production of the anti-angiogenic VEGF165b isoform.[2]

CK2 Inhibition: Casein Kinase 2 (CK2) is another kinase that can phosphorylate and activate

splicing factors. The dual inhibition of both SRPK1 and CK2 by Srpin803 leads to a more

potent suppression of the pro-angiogenic splicing program.

This dual inhibitory mechanism ultimately reduces the overall pro-angiogenic signaling

mediated by VEGF, thereby inhibiting the proliferation, migration, and tube formation of

endothelial cells, the key cellular events in angiogenesis.

Signaling Pathway Diagram
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Srpin803 anti-angiogenic signaling pathway.

Quantitative Data on Srpin803 Activity
The efficacy of Srpin803 has been quantified through various in vitro assays, including kinase

inhibition and cell growth inhibition assays.

Table 1: In Vitro Kinase Inhibitory Activity of Srpin803
Kinase IC50 (µM) Reference

SRPK1 7.5 [3]

SRPK1 2.4 [3]

CK2 0.68 [3]

CK2 0.21 [3]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro.[4]

Table 2: In Vitro Cytostatic Activity of Srpin803
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Cell Line Cancer Type GI50 (µM) Reference

Hcc827 Lung Cancer 80 - 98 [3]

PC3 Prostate Cancer 80 - 98 [3]

U87 Glioblastoma 80 - 98 [3]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.[4]

Experimental Protocols
The antiangiogenic effects of Srpin803 have been validated in preclinical models. Below are

detailed methodologies for key experiments.

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model
This in vivo model is widely used to study the exudative form of age-related macular

degeneration and to evaluate the efficacy of antiangiogenic therapies.[5]

Experimental Workflow Diagram
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Workflow for the laser-induced CNV mouse model.
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Detailed Methodology:

Animal Model: C57BL/6J mice are commonly used for this model.

Anesthesia and Pupil Dilation: Anesthetize the mice using an appropriate anesthetic cocktail

(e.g., ketamine/xylazine). Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide and

2.5% phenylephrine).[6][7]

Laser-Induced CNV: Use a slit lamp delivery system with a coverslip as a contact lens.[8]

Apply four laser spots (e.g., 532 nm argon laser, 200 mW power, 0.1-second duration, 75 µm

spot size) around the optic disc, avoiding major retinal vessels.[6][8] Successful rupture of

Bruch's membrane is indicated by the appearance of a bubble.[5]

Srpin803 Administration: Srpin803 can be administered via various routes, including

intravitreal injection or as a topical eye ointment. The vehicle and concentration of Srpin803
should be optimized for the specific study.

CNV Assessment: After a set period (e.g., 7 days), euthanize the mice.[8] Perfuse the

animals through the left ventricle with a fluorescent dye-labeled dextran (e.g., FITC-dextran)

to visualize the vasculature.[8]

Tissue Processing and Imaging: Enucleate the eyes and fix them in paraformaldehyde.[8]

Dissect the anterior segment and retina to obtain retinal pigment epithelium (RPE)-choroid

flat mounts.[8]

Quantification: Capture fluorescent images of the flat mounts and quantify the area of

choroidal neovascularization using image analysis software such as ImageJ.

Zebrafish Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid

development and optical transparency.[9]

Experimental Workflow Diagram
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Workflow for the zebrafish angiogenesis assay.
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Detailed Methodology:

Zebrafish Line: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such

as Tg(fli1:EGFP) or Tg(kdrl:EGFP), which express Green Fluorescent Protein in endothelial

cells.[10]

Embryo Handling: Collect fertilized embryos and raise them in standard E3 embryo medium.

Dechorionate the embryos enzymatically or manually before treatment.

Compound Treatment: At 24 hours post-fertilization (hpf), array the embryos in a 96-well

plate (one embryo per well). Add Srpin803 at various concentrations to the embryo medium.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate the embryos at 28.5°C for a specified period, typically up to 72 hpf.

Imaging: At the desired time point, anesthetize the embryos with tricaine to prevent

movement.[11] Capture lateral images of the trunk region focusing on the intersegmental

vessels (ISVs) using a fluorescence microscope.

Quantification: Use image analysis software (e.g., ImageJ) to measure the total length and/or

number of ISVs. The percentage of inhibition of angiogenesis can be calculated relative to

the vehicle-treated controls.[11][12]

Conclusion
Srpin803 represents a promising antiangiogenic agent with a well-defined mechanism of action

centered on the dual inhibition of SRPK1 and CK2. This leads to the modulation of VEGF-A

alternative splicing and a subsequent reduction in pro-angiogenic signaling. The quantitative

data and detailed experimental protocols provided in this guide offer a solid foundation for

researchers and drug development professionals to further investigate the therapeutic potential

of Srpin803 in angiogenesis-related diseases. Future studies should focus on optimizing its

delivery and evaluating its efficacy and safety in more advanced preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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